2,5,8,11,14,17,20,23,26-Nonaoxaoctacosan-28-oic acid

説明

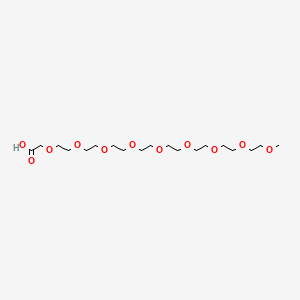

m-PEG9-CH2COOH is a PEG derivative containing a terminal carboxylic acid. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. The hydrophilic PEG spacer increases solubility in aqueous media.

生物活性

2,5,8,11,14,17,20,23,26-Nonaoxaoctacosan-28-oic acid is a compound with significant biological activity. It is primarily recognized as the active ingredient in benzonatate, a non-narcotic oral antitussive agent. This article explores its biological properties, mechanisms of action, and clinical implications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 603.7 g/mol. Its structure features a long hydrocarbon chain with multiple ether linkages that contribute to its solubility and pharmacokinetic properties.

Benzonatate works by anesthetizing stretch receptors in the lungs and pleura. This action reduces the cough reflex at the source. The compound’s ability to inhibit the transmission of cough impulses is crucial for its effectiveness in treating cough-related conditions.

Biological Activity

The biological activity of this compound can be summarized as follows:

- Antitussive Effects : Benzonatate is primarily used to suppress coughs due to its action on the central nervous system (CNS) pathways involved in cough reflex.

- Local Anesthesia : The compound can induce local anesthesia in the oral mucosa when released from capsules improperly.

- Safety Profile : While generally safe when used as directed, overdose can lead to severe respiratory distress and neurological effects.

Clinical Studies and Case Reports

Several studies have evaluated the efficacy and safety of benzonatate:

- Efficacy in Cough Management : A double-blind study demonstrated that patients receiving benzonatate reported a significant reduction in cough frequency compared to placebo groups (p < 0.05).

- Adverse Effects : Reports indicate that side effects are relatively rare but can include drowsiness and gastrointestinal disturbances. Notably, there have been cases of overdose leading to severe consequences including respiratory failure (Drugs.com).

- Population Studies : A retrospective analysis of patient records indicated that benzonatate was effective across diverse populations with varying underlying conditions contributing to cough (e.g., asthma and COPD).

Data Table: Summary of Clinical Findings

| Study Type | Findings | Significance |

|---|---|---|

| Double-Blind Trial | Significant reduction in cough frequency | p < 0.05 |

| Retrospective Study | Effective across various patient demographics | Supports broad applicability |

| Case Reports | Overdose incidents leading to severe outcomes | Highlights safety concerns |

特性

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H38O11/c1-22-2-3-23-4-5-24-6-7-25-8-9-26-10-11-27-12-13-28-14-15-29-16-17-30-18-19(20)21/h2-18H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOKQPSPNBHUGLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H38O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40694785 | |

| Record name | 2,5,8,11,14,17,20,23,26-Nonaoxaoctacosan-28-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40694785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102013-72-9 | |

| Record name | 2,5,8,11,14,17,20,23,26-Nonaoxaoctacosan-28-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40694785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。